Stereochemistry-Dependent Clinical Translation: PF-06835919 (1R,5S,6R Core) vs. KHK-IN-1 (Non-Bicyclic Core) in KHK Inhibition
The target compound's (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-acetic acid core, when elaborated at the N3 position with a 2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl group, yields PF-06835919, which inhibits KHK-C with an IC₅₀ of 8.4 nM and KHK-A with an IC₅₀ of 66 nM [1][2]. In contrast, the structurally unrelated KHK inhibitor KHK-IN-1 (CAS 1303470-48-5), which lacks the 3-azabicyclo[3.1.0]hexane scaffold, shows a KHK IC₅₀ of 12 nM [3]. While both compounds achieve nanomolar potency, only the PF-06835919 series bearing the (1R,5S,6R) core advanced to Phase 2 clinical trials, demonstrating in vivo prevention of hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in fructose-fed rats [1]. This represents a differentiation in translational validation rather than isolated biochemical potency.
| Evidence Dimension | KHK inhibition potency and clinical advancement status |
|---|---|
| Target Compound Data | PF-06835919 (contains (1R,5S,6R) core): KHK-C IC₅₀ = 8.4 nM; KHK-A IC₅₀ = 66 nM; Phase 2 clinical trials for NASH/T2D |
| Comparator Or Baseline | KHK-IN-1 HCl (CAS 1303470-48-5, non-bicyclic scaffold): KHK IC₅₀ = 12 nM; no reported clinical advancement |
| Quantified Difference | Comparable biochemical potency (8.4–66 nM vs. 12 nM) but divergent translational outcomes: PF-06835919 reached Phase 2, KHK-IN-1 did not advance clinically |
| Conditions | Recombinant human KHK enzyme inhibition assays; in vivo fructose-fed rat model for PF-06835919; HepG2 cell lysate F1P production assay for KHK-IN-1 |
Why This Matters
For procurement decisions in drug discovery programs, the clinical validation of the (1R,5S,6R) scaffold through PF-06835919 de-risks the core structure, whereas alternative KHK chemotypes lack equivalent translational proof.
- [1] Futatsugi, K.; et al. Discovery of PF-06835919. J. Med. Chem. 2020, 63 (22), 13546–13560. Reports PF-06835919 KHK-C IC₅₀ = 8.4 nM, KHK-A IC₅₀ = 66 nM, Phase 2 clinical status, and in vivo fructose-fed rat efficacy data. View Source
- [2] Pfizer Inc. Substituted 3-Azabicyclo[3.1.0]hexanes as Ketohexokinase Inhibitors. U.S. Patent US10174007B2, 2019. Contains IC₅₀ data for multiple (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-acetic acid derivatives. View Source
- [3] Clinisciences. KHK-IN-1 hydrochloride (CAS 1303470-48-5) Product Datasheet. Reports KHK IC₅₀ = 12 nM and F1P production inhibition IC₅₀ = 400 nM in HepG2 cell lysates. View Source
